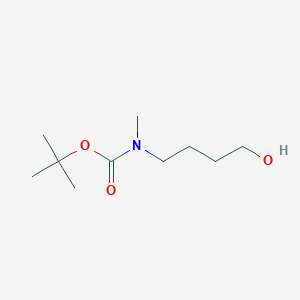![molecular formula C6H4ClN3 B1316263 2-氯-3H-咪唑并[4,5-c]吡啶 CAS No. 760912-66-1](/img/structure/B1316263.png)
2-氯-3H-咪唑并[4,5-c]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-3H-imidazo[4,5-c]pyridine is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazopyridines has been achieved through various methods using different catalysts . A highly efficient, clean, and simple procedure for the synthesis of imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent has been presented . The method involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of 2-chloro-3H-imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The molecular formula is CHN with an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da .Chemical Reactions Analysis
Imidazopyridines have been known to undergo various chemical reactions. For instance, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine .科学研究应用
化学和材料科学应用
咪唑并[4,5-c]吡啶衍生物的一个重要应用是在材料中抑制腐蚀。例如,已经评估了新型咪唑并[4,5-b]吡啶衍生物在防止低碳钢腐蚀方面的有效性,展示了高抑制性能,这可能意味着 2-氯-3H-咪唑并[4,5-c]吡啶衍生物具有类似的效用。密度泛函理论 (DFT) 和分子动力学模拟等计算方法的使用支持了这些发现,提供了对分子水平相互作用机制的见解 (Saady 等人,2021).
合成和药物应用
在药物研究中,2-氯-3H-咪唑并[4,5-c]吡啶是合成具有潜在药用特性的化合物的先驱物。已经开发了定向固相合成方法来创建三取代的咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶,这对于生成用于药物发现的不同化合物库非常有价值 (Lemrová 等人,2014)。类似地,铜和钯催化的酰胺化反应促进了取代的咪唑并[4,5-c]吡啶的合成,实现了分子上不同位置的选择性官能化,这对于药物开发至关重要 (Wilson 等人,2014).
荧光和成像应用
咪唑并[4,5-b]吡啶的微波辅助 C-2 直接烯基化已用于获得荧光嘌呤等排体,其特征在于大的斯托克斯位移和溶剂致变色性质。这表明 2-氯-3H-咪唑并[4,5-c]吡啶的衍生物也可以探索其荧光特性,可能适用于成像和传感技术 (Baladi 等人,2016).
环境和绿色化学
已经使用 H2O-IPA 作为溶剂,从 2-氯-3-硝基吡啶中合成咪唑并[4,5-b]吡啶骨架,展示了一种绿色化学方法。该方法强调了环境友好型溶剂和工艺在化学合成中的重要性,这也适用于 2-氯-3H-咪唑并[4,5-c]吡啶衍生物的合成和应用 (Padmaja 等人,2018).
作用机制
Target of Action
The primary targets of 2-chloro-3H-imidazo[4,5-c]pyridine are GABA A receptors . These receptors are known to play a crucial role in numerous disease conditions . The compound also targets IKK-ɛ and TBK1 , which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
2-chloro-3H-imidazo[4,5-c]pyridine interacts with its targets as a positive allosteric modulator . This means it enhances the effect of natural neurotransmitters, leading to increased receptor activity . The compound’s interaction with IKK-ɛ and TBK1 leads to the activation of NF-kappaB, a protein complex that controls transcription of DNA .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The collective results of biochemical and biophysical properties foreground its medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, which are compounds with similar physical or chemical properties, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The molecular and cellular effects of 2-chloro-3H-imidazo[4,5-c]pyridine’s action are largely dependent on its targets and mode of action. As a positive allosteric modulator of GABA A receptors, it can enhance inhibitory neurotransmission . Its interaction with IKK-ɛ and TBK1 can lead to the activation of NF-kappaB, potentially influencing immune response, inflammation, and cell survival .
Action Environment
The action, efficacy, and stability of 2-chloro-3H-imidazo[4,5-c]pyridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the same targets . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability .
未来方向
The future directions in the research of imidazopyridines include the development of new synthetic methods, exploration of their biological activities, and their potential therapeutic applications . The structural diversity and wide range of biological activities of imidazopyridines make them promising candidates for future drug discovery and development .
生化分析
Biochemical Properties
2-chloro-3H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are involved in cell cycle regulation . The compound acts as an inhibitor of these enzymes, thereby affecting cell proliferation. Additionally, 2-chloro-3H-imidazo[4,5-c]pyridine interacts with GABA_A receptors, acting as a positive allosteric modulator
Cellular Effects
The effects of 2-chloro-3H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting the cell cycle . It also affects cell signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis . Furthermore, 2-chloro-3H-imidazo[4,5-c]pyridine influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-chloro-3H-imidazo[4,5-c]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDKs and Aurora kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with GABA_A receptors involves binding to a specific allosteric site, enhancing the receptor’s response to GABA and increasing chloride ion influx . This results in hyperpolarization of the neuronal membrane and reduced neuronal excitability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-3H-imidazo[4,5-c]pyridine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 2-chloro-3H-imidazo[4,5-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in adaptive cellular responses, such as upregulation of drug efflux pumps, which can reduce the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 2-chloro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-chloro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, potentially impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-chloro-3H-imidazo[4,5-c]pyridine is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, 2-chloro-3H-imidazo[4,5-c]pyridine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-chloro-3H-imidazo[4,5-c]pyridine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 2-chloro-3H-imidazo[4,5-c]pyridine to specific subcellular compartments, enhancing its efficacy. For example, phosphorylation of the compound can influence its binding affinity to target proteins and its overall activity.
属性
IUPAC Name |
2-chloro-3H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKFCDIBTRVSQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)









![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)


